molecular formula C10H14N2O2 B3053117 ethyl 2-amino-4,6-dimethylnicotinate CAS No. 51076-39-2

ethyl 2-amino-4,6-dimethylnicotinate

Cat. No.: B3053117
CAS No.: 51076-39-2
M. Wt: 194.23 g/mol
InChI Key: BHKMEZFAPBBDSV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-dimethylnicotinate is a pyridine-based compound featuring an ester group at position 3, an amino group at position 2, and methyl substituents at positions 4 and 6.

Properties

IUPAC Name

ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6(2)5-7(3)12-9(8)11/h5H,4H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKMEZFAPBBDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465053
Record name Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-39-2
Record name Ethyl 2-Amino-4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the reaction of acetylacetone with monoiminomalonic ester hydrochloride . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylnicotinate involves its interaction with specific molecular targets. The amino group and the nicotinic acid core play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between ethyl 2-amino-4,6-dimethylnicotinate and its analogs:

Compound Name Core Structure Substituents Functional Groups Synthesis Method Biological Activity
This compound Pyridine 2-NH₂, 4,6-Me Ester Not detailed Unknown (Discontinued)
2-Amino-4,6-dichloropyrimidine Pyrimidine 2-NH₂, 4,6-Cl Chloro Vilsmeier–Haack–Arnold reagent NO inhibition (IC₅₀: 2–36 μM)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Thiophene 2-NH₂, ester Ester Literature procedures Not specified
2-Amino-4,6-dimethoxybenzamide Benzene 2-NH₂, 4,6-OMe Amide Alkaline conditions Quinazolinone precursor
2-Amino-4,6-diarylnicotinonitrile derivatives Pyridine 2-NH₂, 4,6-aryl Nitrile Microwave-assisted synthesis Cytotoxic assessment

Substituent Effects on Reactivity and Bioactivity

  • Methyl vs. Chloro Groups: Methyl substituents (electron-donating) in the target compound may enhance lipophilicity and metabolic stability compared to electron-withdrawing chloro groups in 2-amino-4,6-dichloropyrimidine. The latter exhibited potent nitric oxide (NO) inhibitory activity, particularly with a 5-fluoro substituent (IC₅₀: 2 μM) .
  • Ester vs. Nitrile: The ester group in this compound may offer hydrolytic lability, contrasting with the stability of nitrile-containing analogs like 2-amino-4,6-diarylnicotinonitriles, which are cytotoxic candidates .
  • Core Structure Differences : Pyridine derivatives (e.g., the target compound) exhibit planar aromaticity conducive to π-π stacking interactions, whereas pyrimidines (e.g., dichloropyrimidines) and thiophenes (e.g., tetrahydrobenzo[b]thiophenes) have distinct electronic profiles influencing binding to biological targets .

Biological Activity

Ethyl 2-amino-4,6-dimethylnicotinate (EDMN) is a compound derived from nicotinic acid, which has garnered attention for its potential biological activities. This article reviews the biological activity of EDMN, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDMN is characterized by its unique structure, which includes a pyridine ring with amino and ethyl substituents. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it possesses properties that make it suitable for various biological applications.

Pharmacological Activities

1. Anti-inflammatory Effects

Research indicates that EDMN exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of 2-amino-4,6-dihydroxypyrimidines, closely related to EDMN, inhibited nitric oxide (NO) production in mouse peritoneal cells. The most effective compounds showed an IC50 ranging from 2 µM to 36 µM, highlighting the potential of EDMN in modulating inflammatory responses .

2. Antioxidant Activity

EDMN has also been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various in vitro assays. Results showed that EDMN effectively reduced oxidative stress markers in cellular models, suggesting its role as a protective agent against oxidative damage.

The biological activity of EDMN can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Synthase : By inhibiting NO production, EDMN may reduce inflammation and tissue damage associated with chronic inflammatory diseases.
  • Antioxidant Pathways : EDMN activates endogenous antioxidant defenses, enhancing cellular resilience against oxidative stress.
  • Modulation of Signaling Pathways : Preliminary studies suggest that EDMN may influence key signaling pathways involved in inflammation and cell survival.

Case Studies

Case Study 1: In Vitro Evaluation of Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of EDMN on LPS-stimulated macrophages. The results indicated that treatment with EDMN significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that EDMN could be a candidate for developing new anti-inflammatory therapies .

Case Study 2: Antioxidant Efficacy in Neuroprotection

In a neuroprotective study, EDMN was tested in models of neurodegeneration. The compound demonstrated a significant reduction in neuronal cell death caused by oxidative stress. These findings support the potential use of EDMN in neurodegenerative diseases where oxidative damage plays a critical role .

Data Tables

The following table summarizes the key findings related to the biological activity of EDMN:

Biological ActivityMechanismIC50 (µM)Reference
Anti-inflammatoryInhibition of NO production2 - 36
AntioxidantFree radical scavengingN/A
NeuroprotectionReduction of oxidative stressN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-amino-4,6-dimethylnicotinate
Reactant of Route 2
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